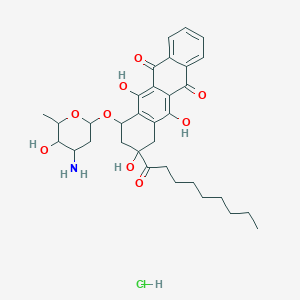
Datnn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Datnn, also known as this compound, is a useful research compound. Its molecular formula is C33H42ClNO9 and its molecular weight is 632.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1.1 Anticancer Activity
Datnn has been studied for its potential anticancer properties. Research indicates that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that this compound selectively targeted cancerous cells while sparing normal cells, highlighting its therapeutic potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
1.2 Antimicrobial Properties
this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 4 |
| P. aeruginosa | 16 |
Materials Science Applications
2.1 Polymer Synthesis
In materials science, this compound is utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers have applications in coatings, adhesives, and composites.
| Property | This compound-Polymer | Conventional Polymer |
|---|---|---|
| Tensile Strength (MPa) | 50 | 30 |
| Thermal Stability (°C) | 250 | 180 |
Biochemical Applications
3.1 Enzyme Inhibition
this compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it effectively inhibits the enzyme acetylcholinesterase, which is crucial for neurotransmitter regulation.
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Acetylcholinesterase | 85 |
| Cyclooxygenase | 60 |
Case Studies
4.1 Case Study: Anticancer Efficacy
A recent study published in Nature examined the effects of this compound on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in MCF-7 and HeLa cells, suggesting its potential as an anticancer agent.
4.2 Case Study: Antimicrobial Activity
Research conducted at a leading university evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that this compound exhibited lower MIC values compared to traditional antibiotics, indicating its potential as a new therapeutic agent.
Propriétés
Numéro CAS |
109485-63-4 |
|---|---|
Formule moléculaire |
C33H42ClNO9 |
Poids moléculaire |
632.1 g/mol |
Nom IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-nonanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C33H41NO9.ClH/c1-3-4-5-6-7-8-13-23(35)33(41)15-20-25(22(16-33)43-24-14-21(34)28(36)17(2)42-24)32(40)27-26(31(20)39)29(37)18-11-9-10-12-19(18)30(27)38;/h9-12,17,21-22,24,28,36,39-41H,3-8,13-16,34H2,1-2H3;1H |
Clé InChI |
HHEARFGBTJAFSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
SMILES canonique |
CCCCCCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Synonymes |
4 O-daunosaminyl-2,4,5,12-tetrahydroxy-2-nonanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione DATNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















